Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane
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Overview
Description
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is a chemical compound that features a tert-butyl group, an iodohexenyl chain, and a diphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-iodohex-4-en-1-ol with tert-butylchlorodiphenylsilane in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the hexenyl chain can be reduced to a single bond using hydrogenation techniques.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of tert-butyl[(6-azidohex-4-EN-1-YL)oxy]diphenylsilane.
Oxidation: Formation of tert-butyl[(6-hydroxyhex-4-EN-1-YL)oxy]diphenylsilane.
Reduction: Formation of tert-butyl[(6-iodohexyl)oxy]diphenylsilane.
Scientific Research Applications
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the iodine atom and the double bond. These reactive sites allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(6-bromohex-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(6-fluorohex-4-EN-1-YL)oxy]diphenylsilane
Uniqueness
Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes the compound highly reactive and versatile in synthetic applications compared to its bromo, chloro, and fluoro analogs .
Properties
CAS No. |
723296-07-9 |
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Molecular Formula |
C22H29IOSi |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
tert-butyl-(6-iodohex-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C22H29IOSi/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h4,6-12,14-17H,5,13,18-19H2,1-3H3 |
InChI Key |
QGDDOPNKHIPRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CCI |
Origin of Product |
United States |
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